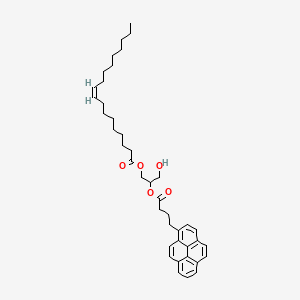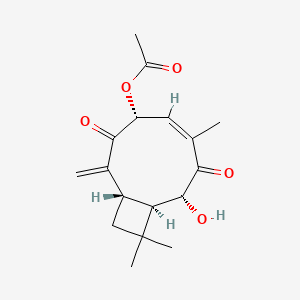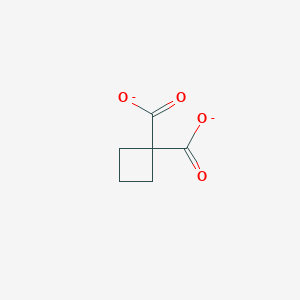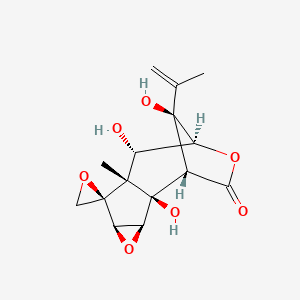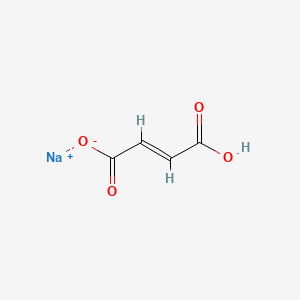
富马酸一钠
描述
Monosodium fumarate is an organic sodium salt resulting from the replacement of the proton from one of the carboxy groups of fumaric acid by a sodium ion. It has a role as a food acidity regulator. It contains a fumarate(1-).
科学研究应用
食品工业:酸化剂
富马酸一钠 (MONOFUMAR™) 在食品工业中被广泛用作酸化剂。 它特别用于果汁、面包和蛋糕的泡打粉以及调味料 . 它作为酸化剂的作用是帮助维持果汁的新鲜风味,通过保持新鲜果汁所需的氧化还原电位,从而保持其天然的味道 .
饮料增强:溶解度和风味
在饮料中,与普通富马酸相比,富马酸一钠具有优异的溶解度,使其成为首选。 它在水中溶解度高10倍,这对需要清晰度和溶解度的饮料尤其有利 . 此外,当与柠檬酸一起使用时,它可以提供极佳的酸味,增强饮料的整体风味 .
果果汁中天然酸度的保存
在果汁生产过程中添加富马酸一钠有助于保持果汁的天然和温和的酸味。 这是由于它的缓冲作用,它可以保持在果汁加工过程中经常损失的天然酸度 .
代谢工程:微生物生产
富马酸一钠在代谢工程领域也很重要。它用于L-天冬氨酸及其衍生物的微生物生产,这些衍生物在合成各种生化物质中很重要。 微生物的代谢工程涉及优化其代谢途径,以提高这些化合物的产量 .
制药应用:生化合成
在制药中,富马酸一钠可以用作某些药物的先驱体或中间体。 它的特性可以利用于开发需要稳定酸化剂或具有特定溶解度特性的化合物的药物 .
研究与开发:化学性质
富马酸一钠的化学结构和性质,例如它的双键和还原作用,在研究与开发中引起了兴趣。 科学家研究这些性质以了解和开发各种领域的应用,包括材料科学和生物化学 .
作用机制
Monosodium fumarate is used as a food additive, widely appreciated amongst the beverage industry, used as an acidity regulator and flavor enhancer . The addition of monosodium fumarate produces a suitable resolution effect by the double bond formation, preserving necessary oxidation-reduction, and thus maintaining the fresh flavor .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
未来方向
The future outlook of the Monosodium Fumarate (MSF) market is promising, as there is a growing demand for food preservatives that can extend the shelf life of products while maintaining their quality and taste . The global market for Monosodium Fumarate (MSF) is expected to witness significant growth in the coming years .
生化分析
Biochemical Properties
Monosodium fumarate is involved in several biochemical reactions. It acts as an intermediate in the citric acid cycle, where it is converted to malate by the enzyme fumarase. This conversion is crucial for the production of energy in the form of ATP. Monosodium fumarate interacts with enzymes such as fumarase and other biomolecules involved in the citric acid cycle, facilitating the continuation of this essential metabolic pathway .
Cellular Effects
Monosodium fumarate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, monosodium fumarate can modulate the activity of fumarase, leading to changes in the levels of fumarate and malate within the cell. This, in turn, impacts the overall metabolic flux and energy production. Additionally, monosodium fumarate has been implicated in the regulation of inflammatory responses and immune cell function .
Molecular Mechanism
At the molecular level, monosodium fumarate exerts its effects through interactions with specific biomolecules. It binds to fumarase, facilitating the conversion of fumarate to malate. This binding interaction is essential for the proper functioning of the citric acid cycle. Furthermore, monosodium fumarate can act as an inhibitor or activator of certain enzymes, depending on the cellular context. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of monosodium fumarate can change over time. Studies have shown that the stability and degradation of monosodium fumarate can impact its long-term effects on cellular function. For example, prolonged exposure to monosodium fumarate can lead to alterations in cellular metabolism and energy production. Additionally, the degradation products of monosodium fumarate may have distinct biological activities that contribute to its overall effects .
Dosage Effects in Animal Models
The effects of monosodium fumarate vary with different dosages in animal models. At low doses, monosodium fumarate can enhance metabolic activity and energy production. At high doses, it may exhibit toxic effects, leading to cellular damage and dysfunction. Studies have shown that high doses of monosodium fumarate can cause oxidative stress, inflammation, and alterations in gene expression. These effects highlight the importance of carefully regulating the dosage of monosodium fumarate in experimental settings .
Metabolic Pathways
Monosodium fumarate is involved in several metabolic pathways, primarily the citric acid cycle. It interacts with enzymes such as fumarase, which catalyzes the conversion of fumarate to malate. This interaction is crucial for maintaining the proper functioning of the citric acid cycle and ensuring efficient energy production. Additionally, monosodium fumarate can influence other metabolic pathways by modulating the levels of key metabolites and cofactors .
Transport and Distribution
Within cells and tissues, monosodium fumarate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of monosodium fumarate to specific cellular compartments. The distribution of monosodium fumarate within cells can impact its activity and function. For example, its accumulation in mitochondria is essential for its role in the citric acid cycle and energy production .
Subcellular Localization
Monosodium fumarate is primarily localized in the mitochondrial matrix, where it participates in the citric acid cycle. It can also be found in other subcellular compartments, such as the cytosol and nucleus. The subcellular localization of monosodium fumarate is regulated by targeting signals and post-translational modifications. These mechanisms ensure that monosodium fumarate is directed to the appropriate cellular compartments, where it can exert its biochemical effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Monosodium fumarate can be achieved through the reaction of fumaric acid with sodium hydroxide.", "Starting Materials": [ "Fumaric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve fumaric acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the pH reaches 7-8.", "Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Monosodium fumarate." ] } | |
CAS 编号 |
5873-57-4 |
分子式 |
C4H4NaO4 |
分子量 |
139.06 g/mol |
IUPAC 名称 |
sodium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
InChI 键 |
RYDFXSRVZBYYJV-TYYBGVCCSA-N |
手性 SMILES |
C(=C/C(=O)O)\C(=O)O.[Na] |
SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] |
规范 SMILES |
C(=CC(=O)O)C(=O)O.[Na] |
| 18016-19-8 7704-73-6 5873-57-4 |
|
Pictograms |
Irritant |
相关CAS编号 |
110-16-7 (Parent) |
同义词 |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research indicates that monosodium fumarate can alter the rumen microbial ecosystem and fermentation processes in sheep. Specifically, it has been shown to:
- Decrease ammonia nitrogen concentration: This suggests a potential improvement in nitrogen utilization efficiency in sheep. [], []
- Modulate volatile fatty acid (VFA) production: Studies show a decrease in the acetate to propionate ratio, which might impact energy metabolism. [], []
- Influence microbial populations: While not directly affecting fungi or Ruminococcus flavefaciens, it decreases protozoa, methanogens, Fibrobacter succinogenes, and Butyrivibrio fibrisolvens populations. [], []
A: Yes, studies suggest that monosodium fumarate, particularly when combined with essential oils or their active components, can significantly reduce methane production in in vitro rumen fermentation models. [], [] This effect is attributed to:
- Direct inhibition of methanogens: Monosodium fumarate acts as a hydrogen sink, diverting hydrogen away from methane production. []
- Synergistic effects with essential oils: The combination with essential oils enhances the methane-inhibiting effect, possibly due to the combined impact on methanogens and protozoa. [], []
ANone: The solubility of monosodium fumarate is influenced by various factors, including:
- Solvent type: Studies have investigated its solubility in various neat and binary solvent systems. []
- Temperature: Like most solutes, its solubility generally increases with temperature. []
- pH: The pH of the solution influences the ionization state of monosodium fumarate, affecting its solubility. []
- Presence of other solutes: The presence of glucose has minimal impact, while ethanol can affect the solubility of both fumaric acid and its sodium salts. []
A: The crystal structure of sodium hydrogen fumarate has been determined using X-ray crystallography. Key features include: []
- Triclinic unit cell: The crystal belongs to the triclinic crystal system. []
- Hydrogen bonding: Fumarate groups are linked by hydrogen bonds in chains along a specific axis. []
- Non-planar fumarate group: Unlike the planar structure of fumaric acid, the fumarate group in sodium hydrogen fumarate is non-planar with one COOH group twisted out of plane. []
A: While monosodium fumarate is generally considered safe as a food additive, its potential to promote the growth of Campylobacter concisus warrants further investigation. [] This is particularly relevant in the context of inflammatory bowel disease (IBD), where both dietary factors and C. concisus have been implicated. Further research is needed to determine if dietary intake of fumaric acid and its sodium salts could influence the composition of the gut microbiome and potentially exacerbate IBD symptoms in susceptible individuals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[11C]MeNER](/img/structure/B1232461.png)

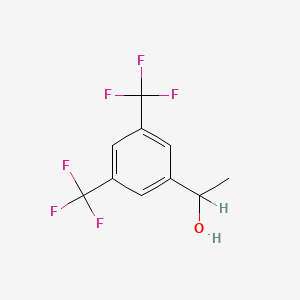
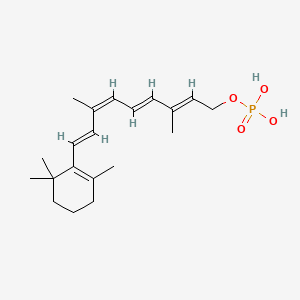


![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)
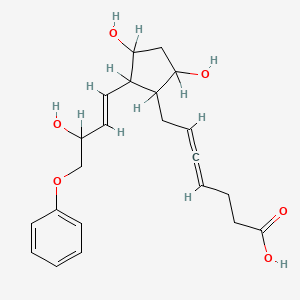
![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)
